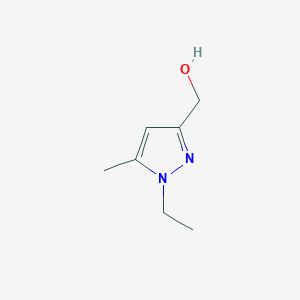

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

CAS No.:

Cat. No.: VC15733359

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | (1-ethyl-5-methylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3 |

| Standard InChI Key | KRRUUFPMKYCIBE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)CO)C |

Introduction

Detailed Analysis of (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and diketones or via cyclization of 1,3-diketones with hydrazine derivatives. For methanol-substituted pyrazoles, nucleophilic substitution or alkylation reactions are common.

Thermal and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 140.18 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Predicted: ~1.07 g/cm³ |

Note: Data for this specific compound is limited; values are inferred from structurally similar pyrazole-methanol derivatives.

Pharmaceutical Intermediates

Pyrazole derivatives are widely used in medicinal chemistry due to their bioactivity. For example:

-

Antibacterial Agents: Pyrazole-based compounds inhibit bacterial enzymes .

-

Anticancer Agents: Structural analogs show cytotoxicity against melanoma and other cancer cell lines .

Catalytic and Coordination Chemistry

Pyrazoles act as ligands in metal complexes. For instance:

-

Catecholase Activity: Copper complexes with pyrazole ligands catalyze catechol oxidation .

-

Coordination Geometry: The nitrogen atoms in pyrazole rings enable stable metal coordination, impacting catalytic efficiency .

Structural Analogues and Comparative Analysis

| Compound | CAS Number | Key Differences from Target Compound |

|---|---|---|

| (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | 1007542-05-3 | Ethyl at position 5; methyl at 1 |

| (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol | 1006464-74-9 | Methanol at position 5; methyl at 3 |

| 1,5-Dimethyl-1H-pyrazol-3-yl-methanol | 153912-60-8 | No ethyl group; two methyl groups |

Challenges and Research Gaps

-

Limited Direct Data: No peer-reviewed studies or patents explicitly address (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.

-

Synthetic Optimization: Scalability and yield improvements for pyrazole-methanol derivatives require further investigation .

-

Biological Profiling: Systematic testing for antimicrobial, antitumor, or antioxidant activities is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume